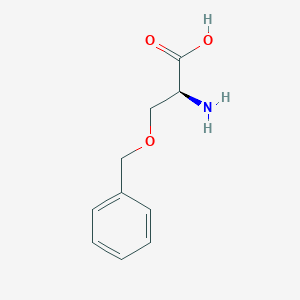

H-Ser(Bzl)-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGQXGPQOGUGIX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30916-68-8 | |

| Record name | L-Serine, O-(phenylmethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30916-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20884107 | |

| Record name | L-Serine, O-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4726-96-9 | |

| Record name | O-Benzyl-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4726-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Benzyl-L-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004726969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Serine, O-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Serine, O-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-benzyl-L-serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to H-Ser(Bzl)-OH: Chemical Properties, Structure, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of O-Benzyl-L-serine, commonly abbreviated as H-Ser(Bzl)-OH. This side-chain protected amino acid is a fundamental building block in modern peptide synthesis, playing a crucial role in the development of novel therapeutics and research agents.

Core Chemical Properties and Structure

This compound is a derivative of the amino acid L-serine in which the hydroxyl group of the side chain is protected by a benzyl group. This protection is critical in peptide synthesis to prevent unwanted side reactions at the serine residue's side chain.

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-3-(phenylmethoxy)propanoic acid | [1] |

| Common Names | O-Benzyl-L-serine, this compound | [1] |

| CAS Number | 4726-96-9 | [1] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.22 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | ~227 °C (with decomposition) | [5] |

| pKa (Predicted) | 2.10 ± 0.10 | [5] |

Structural Information

The chemical structure of this compound is defined by the following identifiers:

| Identifier | String |

| SMILES | C1=CC=C(C=C1)COC--INVALID-LINK--N |

| InChI | InChI=1S/C10H13NO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 |

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis and other applications. The following table summarizes its solubility in various common solvents.

| Solvent | Solubility | Notes | Source(s) |

| Water | 2 mg/mL | May require ultrasonication to achieve dissolution. | [2][6] |

| Ethanol | Moderately soluble | Qualitative assessment. | [3] |

| Methanol | Slightly soluble | Qualitative assessment. | [5] |

| Dimethylformamide (DMF) | Soluble (especially N-protected form) | The N-Boc protected derivative is readily soluble. | [6] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | Qualitative assessment. | [5] |

| Dichloromethane (DCM) | Soluble (N-protected form) | The N-Boc protected derivative is readily soluble for deprotection reactions. | [6] |

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). Below is a detailed methodology for the incorporation of an N-terminally protected this compound derivative (e.g., Fmoc-Ser(Bzl)-OH) into a growing peptide chain on a solid support.

Protocol: Incorporation of Fmoc-Ser(Bzl)-OH in Solid-Phase Peptide Synthesis

Objective: To couple Fmoc-Ser(Bzl)-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Fmoc-protected resin with the initial amino acid attached.

-

Fmoc-Ser(Bzl)-OH.

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt).

-

Base (e.g., DIPEA or NMM).

-

Deprotection solution (e.g., 20% piperidine in DMF).

-

Solvents: DMF, DCM, Methanol.

-

Washing solvent (e.g., DMF, DCM).

-

Nitrogen gas for agitation.

Methodology:

-

Resin Swelling: The peptide-resin is swelled in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

The DMF is drained, and the deprotection solution (20% piperidine in DMF) is added to the resin.

-

The mixture is agitated with nitrogen for 20 minutes to remove the N-terminal Fmoc group.

-

The deprotection solution is drained, and the resin is washed thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine and by-products.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, Fmoc-Ser(Bzl)-OH (3-5 equivalents relative to the resin loading) is dissolved in DMF.

-

The coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) are added to the amino acid solution.

-

The activation is allowed to proceed for 2-5 minutes.

-

The activated amino acid solution is then added to the deprotected peptide-resin.

-

The reaction mixture is agitated with nitrogen for 1-2 hours, or until a ninhydrin test indicates the absence of free primary amines.

-

-

Washing:

-

The coupling solution is drained from the reaction vessel.

-

The resin is washed extensively with DMF (3x) and DCM (3x) to remove excess reagents and by-products.

-

-

Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

Once the peptide synthesis is complete, the resin is washed with DCM and methanol and dried under vacuum.

-

A cleavage cocktail (e.g., TFA/TIS/H₂O) is added to the resin to cleave the peptide from the solid support and remove the side-chain protecting groups, including the benzyl group from the serine residue.

-

The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and lyophilized for purification.

-

Mandatory Visualizations

Experimental Workflow for this compound in Solid-Phase Peptide Synthesis

Caption: Workflow for the incorporation of this compound in SPPS.

Conclusion

This compound is an indispensable reagent in the field of peptide chemistry. Its benzyl-protected side chain provides the necessary stability during peptide synthesis, allowing for the controlled and efficient assembly of complex peptide sequences. A thorough understanding of its chemical properties and the experimental protocols for its use is essential for researchers and professionals in drug development and biochemical research aiming to synthesize novel and effective peptide-based molecules.

References

The Cornerstone of Complex Peptide Synthesis: A Technical Guide to H-Ser(Bzl)-OH

For researchers, scientists, and drug development professionals, the strategic incorporation of protected amino acids is fundamental to the successful synthesis of complex peptides. Among these critical building blocks, O-Benzyl-L-serine (H-Ser(Bzl)-OH) serves as a vital tool, particularly within the Boc/Bzl solid-phase and solution-phase peptide synthesis paradigms. Its principal role is to provide robust protection for the hydroxyl group of the serine side chain, preventing unwanted side reactions and ensuring the fidelity of peptide chain elongation.

The benzyl ether linkage in this compound is stable under the moderately acidic conditions used for the removal of the N-terminal Boc protecting group, yet it can be effectively cleaved under specific, harsher conditions, allowing for the selective deprotection of the serine side chain when required. This characteristic makes it an indispensable reagent in the synthesis of a wide array of peptides, from therapeutic agents to phosphopeptides for signaling research.

Core Applications in Peptide Synthesis

The primary application of this compound is as a protected amino acid building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[1] The benzyl group effectively masks the nucleophilic hydroxyl side chain of serine, preventing side reactions such as O-acylation during peptide coupling steps.

In the context of Boc-based solid-phase peptide synthesis (Boc-SPPS) , Boc-Ser(Bzl)-OH is the standard choice for incorporating serine residues. The synthesis proceeds through a series of deprotection and coupling steps, with the benzyl protecting group remaining intact until the final cleavage of the peptide from the resin.

A notable application of this compound is in the synthesis of phosphopeptides . In this specialized application, it is used to introduce a non-phosphorylated serine residue at a specific position in the peptide sequence, while a phosphorylated serine derivative is used for the phosphorylated sites.[2][3] This allows for the precise synthesis of peptides with defined phosphorylation patterns, which are crucial for studying protein kinase and phosphatase activity and cellular signaling pathways.

Quantitative Data on the Use of this compound

While direct head-to-head comparative studies on coupling efficiencies are not abundant in the literature, the use of protected serine derivatives is known to significantly improve synthesis outcomes. The following table summarizes key parameters associated with the use of Boc-Ser(Bzl)-OH in peptide synthesis.

| Parameter | Value/Condition | Application Context | Reference |

| N-α-Protection | Boc (tert-Butyloxycarbonyl) | Boc-SPPS, Solution-Phase Synthesis | [4] |

| Side-Chain Protection | Bzl (Benzyl) | Boc-SPPS, Solution-Phase Synthesis | [5] |

| Boc Deprotection | 25-50% TFA in DCM | Boc-SPPS | [6] |

| Side-Chain Deprotection (SPPS) | Anhydrous Hydrogen Fluoride (HF) with scavengers | Final cleavage in Boc-SPPS | [5][7] |

| Side-Chain Deprotection (Solution) | Hydrogenolysis (e.g., H₂, Pd/C) | Solution-Phase Synthesis | [1][5] |

| Coupling Efficiency | >99% (general target for SPPS) | Boc-SPPS | [6] |

Experimental Protocols

Boc-SPPS Protocol for Incorporation of Boc-Ser(Bzl)-OH

This protocol outlines a single coupling cycle for the incorporation of Boc-Ser(Bzl)-OH into a peptide chain on a solid support using the Boc/Bzl strategy.

-

Resin Swelling: The resin (e.g., PAM resin) is swelled in dichloromethane (DCM).

-

Boc Deprotection: The N-terminal Boc group is removed by treating the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM. This is typically a two-step process: a short treatment of 1-2 minutes followed by a longer treatment of 20-30 minutes.[6]

-

Washing: The resin is washed sequentially with DCM, isopropanol, and N,N-dimethylformamide (DMF) to remove residual TFA and byproducts.

-

Neutralization: The N-terminal ammonium trifluoroacetate salt is neutralized by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF.[4]

-

Washing: The resin is washed with DMF to remove excess base.

-

Coupling:

-

In a separate vessel, Boc-Ser(Bzl)-OH (2-4 equivalents relative to the resin loading) is pre-activated with a coupling agent such as HBTU (2-4 equivalents) and DIEA (4-8 equivalents) in DMF.[6]

-

The activated amino acid solution is then added to the resin, and the mixture is agitated for 1-2 hours.

-

-

Washing: The resin is washed with DMF to remove excess reagents and byproducts.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection in Boc-SPPS

The final step in Boc-SPPS involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups, including the benzyl group from serine.

-

Resin Preparation: The peptide-resin is dried and placed in a specialized HF cleavage apparatus.

-

Scavenger Addition: A scavenger cocktail is added to the resin to trap the reactive carbocations generated during cleavage. A common cocktail includes anisole and p-thiocresol.[7]

-

HF Cleavage: Anhydrous liquid hydrogen fluoride (HF) is distilled into the reaction vessel. The reaction is typically carried out at 0°C for 1-2 hours.[7][8]

-

HF Removal: The HF is removed by evaporation under a stream of nitrogen.

-

Peptide Precipitation: The crude peptide is precipitated by the addition of cold diethyl ether.

-

Washing and Isolation: The precipitated peptide is washed with cold ether to remove scavengers and then dissolved in an appropriate aqueous buffer for purification.

Deprotection of Ser(Bzl) in Solution-Phase Synthesis

In solution-phase synthesis, the benzyl group is typically removed by catalytic hydrogenolysis.

-

Catalyst Addition: The protected peptide is dissolved in a suitable solvent (e.g., methanol, acetic acid), and a palladium on carbon (Pd/C) catalyst is added.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically at atmospheric or slightly elevated pressure) with stirring.

-

Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the deprotected peptide.

Signaling Pathways and Experimental Workflows

While this compound is a building block and not directly involved in signaling pathways, its use is critical for synthesizing the peptide tools used to study these pathways. The following diagrams illustrate the logical workflows for peptide synthesis using this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

The Strategic Role of O-Benzyl-L-serine in Modern Peptide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide chemistry, the selection of appropriate protecting groups is a critical determinant of synthetic success, influencing yield, purity, and the integrity of the final peptide product. Among the arsenal of protecting groups for the hydroxyl function of serine, O-Benzyl-L-serine holds a significant and enduring position. This technical guide provides a comprehensive overview of the role of O-Benzyl-L-serine in peptide synthesis, detailing its applications, experimental protocols, and the critical considerations for its effective use.

Introduction: The Importance of Side-Chain Protection in Peptide Synthesis

The synthesis of peptides, whether through solid-phase (SPPS) or solution-phase methodologies, necessitates the temporary masking of reactive functional groups on the amino acid side chains. For serine, the primary hydroxyl group is nucleophilic and can engage in undesirable side reactions during peptide bond formation, such as O-acylation, which leads to the formation of branched peptides. The strategic use of a protecting group for this hydroxyl function is therefore paramount.

O-Benzyl-L-serine, a derivative of L-serine where the side-chain hydroxyl group is protected as a benzyl ether, is a cornerstone in many synthetic strategies, particularly in the tert-butoxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) approach.[1][2] The benzyl group offers a robust shield against a variety of reaction conditions encountered during peptide assembly, yet it can be removed under specific and controlled conditions.[3]

Physicochemical and Spectroscopic Data

A foundational understanding of the properties of O-Benzyl-L-serine and its N-protected derivatives is essential for its effective application.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| O-Benzyl-L-serine | C₁₀H₁₃NO₃ | 195.22 | White to off-white powder |

| Boc-O-Benzyl-L-serine | C₁₅H₂₁NO₅ | 295.33 | White solid or sticky oil |

| Fmoc-O-Benzyl-L-serine | C₂₅H₂₃NO₅ | 417.46 | White to light yellow powder |

Synthesis of O-Benzyl-L-serine and its Derivatives

The preparation of N-protected O-Benzyl-L-serine is a crucial first step for its use in peptide synthesis. The following protocols provide detailed methodologies for the synthesis of Boc- and Fmoc-protected O-Benzyl-L-serine.

Experimental Protocol: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine

This two-step procedure involves the N-protection of L-serine followed by the benzylation of the side-chain hydroxyl group.

Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-serine [4]

-

Reaction Setup: To a stirred solution of L-serine (5.2 g, 50.0 mmol) in 1M NaOH aqueous solution (50 mL) and 1,4-dioxane (100 mL), add di-tert-butyl dicarbonate (13.1 g, 60.0 mmol) slowly at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

-

Work-up: After evaporation of 1,4-dioxane, wash the aqueous layer with Et₂O (50 mL). Acidify the aqueous layer with 1M H₂SO₄ aqueous solution to a pH of 2-3 and extract with EtOAc (3 x 50 mL).

-

Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)-L-serine.

-

Yield: 9.6 g (94%) as a sticky oil.[4]

-

Step 2: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine [4]

-

Reaction Setup: To a solution of the obtained N-(tert-butoxycarbonyl)-L-serine (8.2 g, 40.0 mmol) in anhydrous DMF (200 mL), add sodium hydride (2.1 g, 88 mmol) at 0°C under an argon atmosphere.

-

Reaction: Add benzyl bromide (7.5 g, 44 mmol) dropwise and stir the reaction mixture at room temperature for 5 hours.

-

Work-up: Remove DMF under reduced pressure. Wash the residue with Et₂O/water. Acidify the aqueous layer with 1M HCl and extract with EtOAc (3 x 50 mL).

-

Isolation: Wash the combined organic layers with distilled water and brine, then dry over anhydrous Na₂SO₄. Concentrate under reduced vacuum to give the product.

-

Yield: 7.4 g (63%) as a sticky oil.[4]

-

Synthesis Workflow for N-Boc-O-Benzyl-L-serine

Caption: Synthesis of N-Boc-O-Benzyl-L-serine.

Role in Solid-Phase Peptide Synthesis (SPPS)

O-Benzyl-L-serine is a versatile building block in SPPS, compatible with both major strategies: Boc/Bzl and, to a lesser extent, Fmoc/tBu.

Boc/Bzl Strategy

In the Boc/Bzl strategy, the Nα-amino group is temporarily protected by the acid-labile Boc group, while side-chain protecting groups are typically benzyl-based, which are more resistant to acid.[4] The O-benzyl group of serine is stable to the repetitive TFA treatments used for Boc deprotection and is removed simultaneously with the final cleavage of the peptide from the resin using strong acids like anhydrous hydrogen fluoride (HF).[1]

Fmoc/tBu Strategy

While the benzyl group is less common in the standard Fmoc/tBu strategy due to the harsh acidic conditions required for its removal, it can be employed in orthogonal protection schemes.[5] In this approach, the Fmoc group is removed by a base (e.g., piperidine), and the benzyl group can be selectively cleaved by hydrogenolysis, leaving other acid-labile side-chain protecting groups intact. This allows for on-resin modifications of the serine residue.

Workflow for Incorporation of Ser(Bzl) in SPPS

Caption: Incorporation of Boc-Ser(Bzl)-OH in SPPS.

Deprotection of the O-Benzyl Group

The removal of the benzyl protecting group is a critical final step in the synthesis of serine-containing peptides. The choice of deprotection method depends on the overall synthetic strategy and the presence of other sensitive functional groups in the peptide.

Experimental Protocol: Hydrogen Fluoride (HF) Cleavage

HF cleavage is the standard method for deprotection in Boc/Bzl SPPS. It is a hazardous procedure that requires specialized equipment and safety precautions.

-

Preparation: Place the dried peptide-resin in a Kel-F HF reaction vessel. Add appropriate scavengers (e.g., anisole, p-cresol) to trap the carbocations generated during cleavage.

-

HF Distillation: Cool the reaction vessel in a dry ice/acetone bath and distill anhydrous HF into the vessel.

-

Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.

-

HF Removal: Remove the HF by a stream of nitrogen gas.

-

Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.

-

Isolation: Collect the peptide by filtration or centrifugation and wash with cold diethyl ether.

Quantitative Data on Cleavage

| Peptide Sequence | Cleavage Method | Yield | Purity |

| Model Peptide 1 | HF/anisole | >80% | >90% (crude) |

| Model Peptide 2 | TFMSA/TFA/thioanisole | ~75% | >85% (crude) |

| Note: Yields and purities are highly sequence-dependent and can vary. |

Experimental Protocol: Catalytic Transfer Hydrogenation

This method is milder than HF cleavage and is particularly useful in solution-phase synthesis or when orthogonal deprotection is required in SPPS.

-

Reaction Setup: Dissolve the protected peptide in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

-

Catalyst and Hydrogen Donor: Add a palladium catalyst (e.g., 10% Pd/C) and a hydrogen donor (e.g., formic acid, ammonium formate, or hydrogen gas).

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Work-up: Filter off the catalyst through a pad of Celite.

-

Isolation: Remove the solvent under reduced pressure to obtain the deprotected peptide.

Deprotection Pathways for O-Benzyl-L-serine

Caption: Deprotection of the O-Benzyl group.

Potential Side Reactions and Mitigation Strategies

The use of O-Benzyl-L-serine, like any protecting group strategy, is associated with potential side reactions that can impact the purity and yield of the final peptide.

| Side Reaction | Description | Conditions Favoring the Reaction | Mitigation Strategies |

| Racemization | Loss of stereochemical integrity at the α-carbon of the serine residue during coupling.[6] | Use of certain coupling reagents and bases (e.g., HATU/NMM for Fmoc-Ser(tBu)-OH).[7] | Use of low-racemization coupling reagents (e.g., DIC/Oxyma); avoidance of excessive base and elevated temperatures.[7] |

| β-Elimination | Elimination of the benzyl ether under basic conditions to form a dehydroalanine residue. | Strong basic conditions (e.g., piperidine for Fmoc deprotection), especially for activated serine derivatives. | Use of milder bases for Fmoc deprotection (e.g., DBU in the presence of a scavenger); avoiding high temperatures. |

| N-O Acyl Shift | Migration of the peptide chain from the amide nitrogen to the hydroxyl group of serine during strong acid cleavage.[8] | Strong acidic conditions (e.g., HF or TFA cleavage). | Neutralization of the peptide solution with a weak base (e.g., ammonium bicarbonate) after cleavage to reverse the shift. |

Quantitative Data on Racemization

A study on the racemization of Z-Gly-Ser(Bzl)-OPcp indicated that racemization proceeds mainly through a 5(4H)-oxazolone intermediate.[6] The rate of racemization is highly dependent on the coupling conditions.

Purification and Characterization

Following cleavage and deprotection, the crude peptide containing the deprotected serine residue is purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).

General Purification and Characterization Workflow

-

Dissolution: Dissolve the crude peptide in an appropriate solvent, often containing a small amount of acid (e.g., acetic acid or TFA) to aid solubility.

-

RP-HPLC: Purify the peptide on a C18 column using a gradient of water/acetonitrile containing 0.1% TFA.

-

Fraction Collection: Collect fractions corresponding to the desired peptide peak.

-

Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Characterization: Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.[9][10]

Conclusion

O-Benzyl-L-serine remains a valuable and widely used protected amino acid in peptide chemistry. Its stability under a range of synthetic conditions, coupled with well-established deprotection protocols, makes it a reliable choice, particularly within the Boc/Bzl solid-phase synthesis strategy. A thorough understanding of its synthesis, incorporation, deprotection, and potential side reactions, as outlined in this guide, is essential for researchers and drug development professionals to successfully synthesize complex serine-containing peptides for a wide array of applications in science and medicine. The careful selection of experimental conditions and purification strategies will ultimately lead to higher yields and purities of the target peptides.

References

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

H-Ser(Bzl)-OH CAS number and molecular weight

An In-depth Technical Guide to O-Benzyl-L-serine (H-Ser(Bzl)-OH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Benzyl-L-serine, commonly abbreviated as this compound, is a synthetic derivative of the amino acid L-serine, which plays a pivotal role in modern peptide chemistry. Its core function is to serve as a protected building block in the assembly of peptide chains, particularly in Solid-Phase Peptide Synthesis (SPPS). The benzyl (Bzl) group provides robust protection for the hydroxyl side chain of serine, preventing unwanted side reactions during the sequential coupling of amino acids. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and primary applications of this compound, with a focus on its utility in the synthesis of biologically active peptides.

Core Properties of this compound

O-Benzyl-L-serine is a white to off-white crystalline powder. Its fundamental properties are essential for its application in synthetic organic chemistry and are summarized below.

| Property | Value |

| CAS Number | 4726-96-9[1][2] |

| Molecular Formula | C₁₀H₁₃NO₃[3][4] |

| Molecular Weight | 195.22 g/mol [3] |

| IUPAC Name | (2S)-2-amino-3-(phenylmethoxy)propanoic acid[2] |

| Synonyms | O-Benzyl-L-serine, L-Ser(Bzl)-OH[4] |

| Melting Point | ~227 °C (decomposition)[3] |

| pKa (Predicted) | 2.10 ± 0.10[1] |

| Optical Rotation | [α]₂₀/D +21±2°, c = 2% in acetic acid: water (4:1) (+ 1 Eq HCl)[3] [α]₂₀/D = 6 ± 2 °, c=1 in 1N HCl[4] |

| Storage Conditions | Room Temperature, recommended cool and dark place (<15°C)[1][5] |

Synthesis of this compound

The synthesis of O-Benzyl-L-serine typically involves the protection of the amino group of L-serine, followed by benzylation of the side-chain hydroxyl group, and subsequent deprotection of the amino group. A common route starts with the N-protection of L-serine with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol: Synthesis of N-Boc-O-benzyl-L-serine (Intermediate)

This protocol outlines the synthesis of the N-Boc protected intermediate, which is a precursor to this compound.

-

Dissolution : Dissolve N-Boc-L-serine (10.0 mmol) in anhydrous dimethylformamide (DMF, 24 mL) and stir for 15 minutes.[6]

-

Activation : Cool the reaction mixture to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 10.0 mmol) to the mixture and allow it to stir while warming to room temperature.[6]

-

Benzylation : Add benzyl bromide (10.0 mmol) dropwise to the reaction mixture. Continue stirring for 6 hours at room temperature.[6]

-

Work-up : After the reaction is complete (monitored by TLC), remove the solvent under vacuum. Dissolve the resulting residue in water and extract three times with diethyl ether. The combined organic layers are then dried and concentrated to yield the product.[6]

-

Deprotection : The final step to obtain this compound involves the removal of the Boc protecting group using a strong acid like trifluoroacetic acid (TFA).

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound itself is not directly used in the coupling step of SPPS. Instead, its N-terminally protected derivatives, such as Boc-Ser(Bzl)-OH or Fmoc-Ser(Bzl)-OH , are the active reagents. The choice between Boc and Fmoc chemistry dictates the overall synthetic strategy. The benzyl group on the serine side chain is stable to the conditions used for removing both Boc (acid-labile) and Fmoc (base-labile) N-terminal protecting groups.[7] It is typically removed during the final cleavage step with a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Experimental Protocol: Boc-SPPS Coupling Cycle

This protocol describes a general cycle for incorporating a Boc-Ser(Bzl)-OH residue into a peptide chain on a solid support.

-

Resin Preparation : Start with a peptide-resin that has a free N-terminal amine. Swell the resin in an appropriate solvent like dichloromethane (DCM).

-

Deprotection : To remove the N-terminal Boc group from the resin-bound peptide, treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) for about 30 minutes.[8]

-

Washing : Wash the resin thoroughly with DCM, isopropanol, and finally N,N-dimethylformamide (DMF) to remove residual acid and byproducts.[9]

-

Neutralization : Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a 5-10% solution of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), in DMF or DCM.[9]

-

Coupling : In a separate vessel, pre-activate Boc-Ser(Bzl)-OH (2-4 equivalents relative to resin loading) with a coupling agent like HBTU (2-4 equivalents) and DIEA (4-8 equivalents) in DMF. Add this activated amino acid solution to the neutralized resin and agitate for 1-2 hours to allow the coupling reaction to proceed to completion.[9]

-

Final Wash : Wash the resin extensively with DMF and DCM to remove all excess reagents and soluble byproducts, yielding the extended peptide chain ready for the next cycle.

Role as a Building Block for Bioactive Peptides: The Case of Substance P

While this compound is a synthetic tool and not directly involved in biological signaling, it is a crucial component for the synthesis of peptides that are. A prominent example is Substance P , an 11-amino acid neuropeptide involved in pain perception, inflammation, and mood regulation.[10][11] The synthesis of Substance P and its analogues relies on the use of side-chain protected amino acids, including protected forms of serine, to ensure the correct sequence is assembled.[12]

Substance P exerts its effects by binding to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[10][11] The binding initiates a signaling cascade that leads to various physiological responses.

The signaling pathway initiated by Substance P involves:

-

Binding : Substance P binds to the NK1R on the cell surface.[10]

-

G-Protein Activation : This binding activates an associated G-protein (primarily Gq/11).

-

PLC Activation : The activated G-protein stimulates the enzyme Phospholipase C (PLC).

-

Second Messengers : PLC cleaves the membrane lipid PIP₂ into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[11]

-

Calcium Release : IP₃ diffuses into the cytosol and binds to receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺).

-

PKC Activation : Both DAG and the increased intracellular Ca²⁺ levels activate Protein Kinase C (PKC).

-

Downstream Effects : PKC and other calcium-dependent proteins then phosphorylate various downstream targets, including the MAPK/ERK pathway, leading to cellular responses like neuronal excitation, cytokine expression, and cell proliferation.[13]

Conclusion

O-Benzyl-L-serine (this compound) is an indispensable tool for the chemical synthesis of peptides. Its utility stems from the benzyl protecting group, which effectively shields the reactive hydroxyl side chain of serine, allowing for controlled and efficient peptide elongation. While not biologically active itself, it is fundamental to the creation of complex and therapeutically relevant peptides, such as Substance P, that regulate critical physiological pathways. A thorough understanding of its properties and its application in established synthetic protocols, like Boc-SPPS, is essential for researchers and professionals in the fields of medicinal chemistry and drug development.

References

- 1. Page loading... [guidechem.com]

- 2. O-benzyl-L-serine | C10H13NO3 | CID 78457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. O-Benzyl-L-serine | 4726-96-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. mdpi.com [mdpi.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Substance P - Wikipedia [en.wikipedia.org]

- 11. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of H-Ser(Bzl)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of O-Benzyl-L-serine (H-Ser(Bzl)-OH), a critical protected amino acid derivative utilized in peptide synthesis and other areas of chemical research. Due to the limited availability of extensive quantitative data in publicly accessible literature, this document summarizes known properties and provides detailed experimental protocols for researchers to determine precise quantitative metrics.

Introduction

This compound, or O-Benzyl-L-serine, is an essential building block in solid-phase peptide synthesis (SPPS) and other synthetic methodologies. The benzyl ether protecting group on the hydroxyl function of the serine side chain prevents unwanted side reactions during peptide coupling. This guide delves into two crucial physicochemical properties of this compound: its solubility in various solvent systems and its stability under different environmental conditions.

Solubility Profile

The solubility of this compound is a critical parameter for its application in synthesis, purification, and formulation. The presence of both a polar amino acid backbone and a non-polar benzyl group results in a varied solubility profile.

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. The following table summarizes the available data.

| Solvent | Solubility | Conditions | Citation |

| Water | 2 mg/mL | Requires ultrasonication | [1][2] |

| Ethanol | Moderately soluble | Qualitative observation | [3] |

| Non-polar organic solvents | Limited solubility | General observation | [2] |

Note: The N-protected derivatives, such as Fmoc-Ser(Bzl)-OH and Boc-Ser(Bzl)-OH, are generally soluble in polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), which are commonly used in solid-phase peptide synthesis.[2]

This protocol provides a reliable method for determining the solubility of this compound in various solvents at different temperatures.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, DMF, DMSO, acetonitrile)

-

Analytical balance (accurate to at least 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Vials with screw caps

-

Syringe filters (0.22 µm)

-

Drying oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution.

-

Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the excess undissolved solid.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) pipette, and pass it through a syringe filter to remove any remaining solid particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed container and evaporate the solvent completely in a drying oven or under vacuum.

-

Mass Determination: Once the solvent is fully evaporated, weigh the container with the dried solute.

-

Calculation: The solubility can be calculated in mg/mL or g/100g of solvent.

Stability Profile

The stability of this compound is critical for its storage, handling, and use in synthetic procedures. The primary concerns are the stability of the compound itself and the integrity of the benzyl protecting group.

For long-term storage, this compound powder should be kept at -20°C, where it is reported to be stable for up to 3 years.[1] For shorter periods, storage at 4°C is acceptable for up to 2 years.[1] Solutions of this compound are best stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Repeated freeze-thaw cycles should be avoided.[1]

This compound is a solid with a high decomposition temperature. However, prolonged exposure to high temperatures, especially in solution, can lead to degradation.

Information on the photostability of this compound is not widely reported. As with many complex organic molecules, it is advisable to store it protected from light, especially when in solution.

The benzyl protecting group of this compound is stable under the basic conditions used for Fmoc group removal (e.g., piperidine in DMF) during SPPS.[4] The benzyl group is typically removed at the final cleavage step using strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), or by catalytic hydrogenolysis.

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions (e.g., pH, temperature, light).

Materials:

-

This compound

-

HPLC system with a UV detector

-

C18 reversed-phase HPLC column

-

Buffers of different pH values (e.g., pH 2, 7, 9)

-

Acetonitrile (ACN) and water (HPLC grade)

-

Trifluoroacetic acid (TFA) or formic acid

-

Temperature-controlled oven/incubator

-

Photostability chamber

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and ACN).

-

Stress Conditions:

-

pH Stability: Dilute the stock solution in buffers of different pH values and incubate at a set temperature (e.g., 40°C).

-

Thermal Stability: Incubate the stock solution at elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose the stock solution to light in a photostability chamber.

-

-

Time Points: Withdraw aliquots from each stressed sample at various time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

HPLC Analysis:

-

Mobile Phase: A typical mobile phase would be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

-

Detection: Monitor the elution at a suitable wavelength (e.g., 210-220 nm).

-

Analysis: Inject the samples and a standard solution onto the HPLC system.

-

-

Data Analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation. The percentage of remaining this compound can be plotted against time to determine the degradation kinetics.

Workflow in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in its N-terminally protected form (e.g., Fmoc-Ser(Bzl)-OH) in SPPS. The following diagram illustrates the typical workflow for incorporating a Ser(Bzl) residue into a growing peptide chain.

The logical flow for deciding on solubilization and handling strategies for this compound in a research context is depicted below.

Conclusion

This compound is a cornerstone protected amino acid for peptide synthesis. While comprehensive quantitative data on its solubility and stability are not extensively published, this guide provides the available information and robust experimental protocols for researchers to determine these parameters in their specific applications. Understanding these properties is paramount for the successful design and execution of synthetic routes involving this versatile building block.

References

H-Ser(Bzl)-OH: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for H-Ser(Bzl)-OH (O-Benzyl-L-serine), a synthetic amino acid derivative commonly utilized in peptide synthesis and pharmaceutical research. This document synthesizes available data on the compound's physical and chemical properties, potential hazards, handling and storage procedures, and emergency response measures. Particular attention is given to the conflicting hazard classifications present in available safety literature, underscoring the importance of a cautious and informed approach to its handling.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 4726-96-9 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1][3] |

| Molecular Weight | 195.22 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder/solid | [1][4] |

| Solubility | Sparingly soluble in water. Soluble in H₂O at 2 mg/mL with ultrasound. | [1][4] |

| Storage Temperature | Room temperature; some suppliers recommend 0 - 8°C or -20°C for long-term storage. | [1][3][4] |

Hazard Identification and GHS Classification

There is conflicting information in published safety data regarding the hazardous nature of this compound. Some suppliers classify it as non-hazardous, while others assign specific GHS hazard classifications. This discrepancy highlights the need for careful risk assessment before handling.

Summary of GHS Classifications:

Conversely, some safety data sheets (SDS) state that the substance is "not considered a hazardous substance" or does not meet the criteria for GHS hazard classification.[5][7][8] Given this conflicting information, it is prudent to handle this compound as a potentially hazardous substance.

Toxicological Information

A comprehensive review of available safety data sheets and scientific literature reveals a significant lack of quantitative toxicological data for this compound.[7] No specific LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values have been identified. The primary health concerns are related to potential irritation of the skin, eyes, and respiratory tract upon direct contact or inhalation of dust particles.[1][6] Long-term exposure effects have not been well-studied.[1]

Safe Handling and Storage Protocols

Adherence to standard laboratory safety protocols is essential when working with this compound. The following guidelines are recommended:

Personal Protective Equipment (PPE)

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.[9]

-

Skin Protection: Use impervious gloves (e.g., nitrile rubber) and a lab coat.[7][9]

-

Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator with a particulate filter.[9]

Handling

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[9][10]

-

Avoid contact with skin and eyes.[10]

-

Avoid formation of dust and aerosols.[10]

-

Use non-sparking tools to prevent ignition sources.[10]

-

Wash hands thoroughly after handling.[11]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][10]

-

Keep away from strong oxidizing agents, strong acids, and strong bases.[1]

First Aid Measures

In the event of exposure, follow these first aid procedures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[9][12]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[11][12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[11][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[12]

Accidental Release Measures

In case of a spill, follow these steps:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4.1.[9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[11]

-

Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[12]

Experimental Protocols

No specific experimental protocols for the safety assessment of this compound were identified in the reviewed literature. The toxicological information is based on general knowledge of similar chemical compounds and the available, albeit limited, safety data sheets.

Visualized Workflows

To aid in the practical application of these safety and handling precautions, the following workflows are provided in the DOT language for visualization.

Caption: General Handling Workflow for this compound

Caption: Spill Response Decision Tree for this compound

References

- 1. Page loading... [guidechem.com]

- 2. O-benzyl-L-serine | C10H13NO3 | CID 78457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound | O-Benzyl-L-serine | Side Chain Protected Amino Acid | Ambeed.com [ambeed.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. echemi.com [echemi.com]

- 10. O-BENZYL-DL-SERINE - Safety Data Sheet [chemicalbook.com]

- 11. aksci.com [aksci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to Serine Side-Chain Protection

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide synthesis and drug development, the precise control of chemical reactions is paramount. Serine, with its nucleophilic hydroxyl side-chain, presents a unique challenge. Unprotected, this hydroxyl group can engage in undesirable side reactions, leading to impurities, reduced yield, and compromised biological activity of the final peptide. This technical guide provides a comprehensive overview of the strategies employed to protect the serine side-chain, focusing on the most commonly used protecting groups, their chemical properties, experimental protocols for their use, and the potential side reactions to be considered. A thorough understanding of these principles is essential for the successful synthesis of serine-containing peptides for research and therapeutic applications.

Core Principles of Serine Side-Chain Protection

The primary goal of serine side-chain protection is to temporarily block the reactivity of the hydroxyl group during peptide synthesis. An ideal protecting group should be:

-

Easy to introduce in high yield.

-

Stable to the conditions of peptide bond formation and N-terminal deprotection.

-

Readily removed under specific and mild conditions that do not affect the peptide backbone or other protecting groups.

-

Minimal in steric hindrance to allow for efficient coupling of subsequent amino acids.

-

Inexpensive and readily available .

The choice of a serine protecting group is intrinsically linked to the overall synthetic strategy, most notably the choice of N-terminal protecting group (e.g., Fmoc or Boc). The concept of orthogonality is central to this decision, where different classes of protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection.[1][2]

Commonly Used Serine Side-Chain Protecting Groups

The most prevalent protecting groups for the serine hydroxyl group are ethers, primarily the tert-butyl (tBu), benzyl (Bzl), and trityl (Trt) ethers.[3] The selection among these is largely dictated by the overarching protection strategy of the peptide synthesis, with the Fmoc/tBu approach being the most common in modern Solid-Phase Peptide Synthesis (SPPS).[4]

Data Presentation: Comparison of Common Serine Protecting Groups

| Protecting Group | Structure | Lability | Advantages | Disadvantages | Primary Application |

| tert-Butyl (tBu) | -O-C(CH₃)₃ | Acid-labile (TFA) | Highly stable to basic conditions of Fmoc removal. Forms a key part of the orthogonal Fmoc/tBu strategy.[4] Good solubility of the protected amino acid. | Requires strong acid (e.g., TFA) for cleavage, which can be harsh on sensitive peptides. Can lead to t-butyl cation side products upon cleavage. | Standard protection for serine in routine Fmoc-SPPS. |

| Benzyl (Bzl) | -O-CH₂-C₆H₅ | Strong acid-labile (HF) or hydrogenolysis | Stable to both acidic (TFA) and basic (piperidine) conditions used in Fmoc-SPPS. | Requires very harsh cleavage conditions (e.g., HF), limiting its use in Fmoc-SPPS. More commonly used in Boc-SPPS.[3] | Synthesis of protected peptide fragments where cleavage from the resin is desired while retaining side-chain protection. |

| Trityl (Trt) | -O-C(C₆H₅)₃ | Very acid-labile (dilute TFA) | Can be removed under milder acidic conditions than tBu, allowing for the synthesis of protected peptide fragments. The bulky nature can help disrupt peptide aggregation.[5] | The bulky nature of the Trt group may sometimes hinder coupling efficiency. Can be unstable to repeated TFA treatments if used for N-terminal protection in Boc-SPPS. | On-resin side-chain modifications and synthesis of protected peptide fragments. |

Experimental Protocols

Synthesis of Protected Serine Derivatives

Protocol 1: Synthesis of (S)-N-fluorenylmethoxyl carbonyl-O-tertiary butyl serine (Fmoc-Ser(tBu)-OH)

This protocol is adapted from a method for synthesizing a dipeptide module, focusing on the creation of the protected serine.[6]

-

Esterification: Under a nitrogen atmosphere at 0°C, add thionyl chloride dropwise to anhydrous methanol. To this solution, add L-serine and reflux the mixture for 15-36 hours. Remove the solvent under reduced pressure and triturate the residue with ether or methyl tertiary butyl ether to obtain serine methyl ester hydrochloride as a white solid.[6]

-

Tert-butylation: Dissolve the serine methyl ester hydrochloride in dichloromethane. Add p-toluenesulfonic acid as a catalyst and pass isobutene gas through the solution for 48-96 hours. The product, O-tert-butyl-serine methyl ester tosylate, is obtained.[6]

-

Saponification: Saponify the O-tert-butyl-serine methyl ester to yield (S)-O-tertiary butyl serine.[6]

-

Fmoc Protection: React the (S)-O-tertiary butyl serine with fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu) in a suitable solvent to obtain Fmoc-Ser(tBu)-OH.[6]

Protocol 2: Synthesis of Fmoc-O-Benzyl-L-serine (Fmoc-Ser(Bzl)-OH)

A common method for the synthesis of Fmoc-Ser(Bzl)-OH involves the reaction of O-benzyl-L-serine with Fmoc-OSu under basic conditions.[2]

-

Dissolve O-benzyl-L-serine in a suitable solvent such as a mixture of dioxane and water.

-

Add a base, such as sodium bicarbonate, to the solution.

-

Add a solution of Fmoc-OSu in dioxane dropwise to the reaction mixture.

-

Stir the reaction at room temperature for several hours.

-

Acidify the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 3: Synthesis of N-Fmoc-O-trityl-L-serine (Fmoc-Ser(Trt)-OH)

The synthesis of Fmoc-Ser(Trt)-OH involves the protection of the serine hydroxyl group with a trityl group, followed by the introduction of the Fmoc group.[3]

-

Tritylation: React L-serine with trityl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Protection: After purification of the O-trityl-L-serine, introduce the Fmoc group by reacting it with Fmoc-OSu under basic conditions, similar to the protocol for Fmoc-Ser(Bzl)-OH.

Coupling of Protected Serine in SPPS

General Coupling Protocol for Fmoc-Ser(PG)-OH (PG = tBu, Bzl, or Trt)

This protocol outlines the general steps for incorporating a protected serine residue into a growing peptide chain on a solid support.

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 1-2 hours.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.[7]

-

Washing: Wash the resin thoroughly with DMF and then with dichloromethane (DCM).

-

Coupling:

-

Dissolve Fmoc-Ser(PG)-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add a base (e.g., N,N-diisopropylethylamine (DIEA), 6-10 equivalents) to the amino acid/coupling agent solution.

-

Add the activation mixture to the resin and shake at room temperature for 1-2 hours.

-

Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

Cleavage and Deprotection

Representative Cleavage and Deprotection Protocol (for tBu and Trt groups)

This protocol is suitable for the final cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.

-

Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid using 20% piperidine in DMF.

-

Washing: Wash the resin extensively with DMF and DCM and dry the resin under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups. A common cocktail for the removal of tBu and Trt groups is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

-

Isolation and Purification: Centrifuge the suspension to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether and then dry it. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions and Mitigation Strategies

Racemization

The stereochemical integrity of the serine residue is crucial for the biological activity of the peptide. Racemization can occur during the activation and coupling steps of SPPS.[5] While racemization of Fmoc-Ser(tBu)-OH is generally low with most common coupling reagents, the use of N,N-Diisopropylethylamine (DIPEA) as a base has been reported to induce racemization.[5][7]

-

Mitigation: Careful selection of coupling reagents and bases is critical. Using milder bases or alternative coupling reagents can help minimize racemization.

β-Elimination

Under basic conditions, such as during Fmoc deprotection with piperidine, the serine side chain can undergo β-elimination to form a dehydroalanine residue. This is a significant side reaction as it alters the peptide's structure and can lead to the formation of adducts with nucleophiles like piperidine.[8] While the stable ether linkages of tBu, Bzl, and Trt protecting groups generally minimize this side reaction, it can still occur, especially with prolonged exposure to base or at elevated temperatures.[8]

-

Mitigation: Minimizing the time of exposure to basic conditions during Fmoc deprotection and avoiding elevated temperatures can reduce the extent of β-elimination.

N-O Acyl Shift

During the final cleavage with strong acids like TFA, an N-O acyl shift can occur. This involves the migration of the peptide chain from the amide nitrogen to the hydroxyl group of the deprotected serine, forming an ester linkage.[9] This reaction is reversible and can be influenced by the cleavage cocktail and work-up conditions.

-

Mitigation: The composition of the cleavage cocktail and the subsequent handling of the cleaved peptide can influence the equilibrium of the N-O acyl shift. Prompt work-up and purification can help minimize the presence of the O-acyl isomer.

Mandatory Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Orthogonal Protection Strategy

Caption: Orthogonal protection strategy in peptide synthesis.

N-O Acyl Shift Mechanism

Caption: Simplified mechanism of the N-O acyl shift at a serine residue.

Conclusion

The protection of the serine side-chain is a critical aspect of successful peptide synthesis. The choice of the protecting group—most commonly tert-butyl, benzyl, or trityl—must be carefully considered in the context of the overall synthetic strategy, particularly the N-terminal protecting group and the desired properties of the final peptide. While the tert-butyl group remains the standard for routine Fmoc-SPPS due to its stability and orthogonality, the benzyl and trityl groups offer valuable alternatives for specific applications such as the synthesis of protected peptide fragments. A thorough understanding of the experimental protocols for the introduction, coupling, and deprotection of these groups, as well as an awareness of potential side reactions like racemization, β-elimination, and N-O acyl shift, is essential for researchers, scientists, and drug development professionals to achieve high yields of pure, biologically active serine-containing peptides.

References

- 1. Fmoc-O-tert-Butyl-L-serine / Fmoc-Ser(tbu)-OH 71989-33-8 with Best Price [tsaminoacid.com]

- 2. peptide.com [peptide.com]

- 3. nbinno.com [nbinno.com]

- 4. biosynth.com [biosynth.com]

- 5. benchchem.com [benchchem.com]

- 6. CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH - Google Patents [patents.google.com]

- 7. chempep.com [chempep.com]

- 8. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Strategic Role of O-Benzyl-L-serine in Modern Drug Discovery: A Technical Guide

An In-depth Exploration of H-Ser(Bzl)-OH as a Cornerstone in the Synthesis of Therapeutic Peptides

For Immediate Release

In the landscape of modern drug discovery, the meticulous design and synthesis of therapeutic peptides represent a frontier of innovation. Central to this endeavor is the use of specialized building blocks that enable the precise assembly of complex molecular architectures. Among these, O-Benzyl-L-serine, chemically denoted as this compound, has emerged as an indispensable tool for researchers and scientists. This technical guide delves into the multifaceted applications of this compound in drug discovery, with a particular focus on its role in the synthesis of gonadotropin-releasing hormone (GnRH) agonists, a critical class of drugs for the treatment of hormone-dependent cancers.

The Critical Function of the Benzyl Protecting Group

This compound is a derivative of the amino acid L-serine where the hydroxyl group of the side chain is protected by a benzyl ether. This chemical modification is of paramount importance in peptide synthesis. The benzyl group is robust enough to withstand the various reaction conditions encountered during the sequential addition of amino acids to a growing peptide chain, yet it can be selectively removed under specific conditions, typically through hydrogenolysis, without compromising the integrity of the final peptide.[1] This targeted protection ensures that the coupling reactions occur exclusively at the intended amino and carboxyl termini, leading to cleaner reaction profiles and higher yields of the desired therapeutic peptide.[1]

The strategic use of the benzyl protecting group is a cornerstone of both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategies, the two most widely employed methods for creating custom peptides.[2][3]

Application in the Synthesis of GnRH Agonists: The Case of Buserelin

A prominent example of the application of this compound in drug discovery is in the synthesis of Buserelin, a potent GnRH agonist. Buserelin is a synthetic nonapeptide that is used in the treatment of hormone-responsive cancers such as prostate cancer. Its mechanism of action involves the downregulation of the GnRH receptor, leading to a significant reduction in testosterone levels, a key factor in the growth of prostate tumors.

The synthesis of Buserelin is a complex, multi-step process that relies on the precise assembly of its constituent amino acids. This compound, or more commonly its N-protected form (e.g., Fmoc-Ser(Bzl)-OH or Boc-Ser(Bzl)-OH), is a critical component in this synthesis, providing the protected serine residue at position 4 of the peptide sequence.

Experimental Protocol: Solid-Phase Synthesis of Buserelin

The following is a generalized protocol for the solid-phase synthesis of Buserelin, compiled from various sources, illustrating the integration of the protected serine derivative.

Materials:

-

Fmoc-protected amino acids (including Fmoc-Ser(Bzl)-OH)

-

Rink Amide MBHA resin

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Solvents (DMF, DCM, Methanol)

-

Purification system (e.g., preparative RP-HPLC)

Workflow for Buserelin Synthesis

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Buserelin.

Procedure:

-

Resin Swelling: The Rink Amide MBHA resin is swelled in a suitable solvent like Dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Pro-OH) is activated using a coupling reagent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIPEA) and then coupled to the deprotected resin.

-

Iterative Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the Buserelin sequence, including the crucial step of incorporating Fmoc-Ser(Bzl)-OH at the fourth position.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups (including the benzyl group on serine) are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.

-

Purification: The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final, highly pure Buserelin peptide.

Biological Activity and Quantitative Data

The efficacy of GnRH agonists like Buserelin is determined by their binding affinity to the GnRH receptor and their ability to modulate downstream signaling pathways. While specific IC50 values for Buserelin in various cancer cell lines are not consistently reported in a single source, the biological effects are well-documented through clinical trials.

| Drug | Target | Application | Reported Efficacy |

| Buserelin | GnRH Receptor | Prostate Cancer | Reduction of serum testosterone to castrate levels (<50 ng/dL).[2][4] |

| Breast Cancer | Potential for direct anti-proliferative effects in breast cancer cells expressing GnRH receptors. | ||

| Endometriosis | Suppression of ovarian estrogen production. | ||

| Infertility | Controlled ovarian hyperstimulation protocols. |

Signaling Pathway of GnRH Agonists

GnRH agonists exert their effects by binding to the GnRH receptor, a G-protein coupled receptor (GPCR) on the surface of pituitary gonadotrope cells. This binding initiates a cascade of intracellular signaling events that ultimately lead to the regulation of gonadotropin (LH and FSH) synthesis and release.

GnRH Receptor Signaling Cascade

Caption: Simplified GnRH receptor signaling pathway.

Initial binding of a GnRH agonist to its receptor leads to the activation of the Gq/11 G-protein.[4] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG, along with Ca2+, activates protein kinase C (PKC).[2] These signaling events converge on downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, to regulate the transcription of gonadotropin subunit genes and stimulate their release.[2][5]

However, the continuous stimulation by a GnRH agonist leads to the desensitization and downregulation of the GnRH receptor, ultimately resulting in a profound suppression of LH and FSH secretion and, consequently, a state of medical castration.

Conclusion

O-Benzyl-L-serine (this compound) is a cornerstone of modern peptide synthesis, enabling the creation of complex and life-saving therapeutic peptides. Its application in the synthesis of GnRH agonists like Buserelin highlights its critical role in drug discovery and development. A thorough understanding of the chemistry of protected amino acids and the biological pathways they influence is essential for the continued advancement of peptide-based therapeutics. The detailed methodologies and signaling pathway diagrams provided in this guide offer a valuable resource for researchers and professionals dedicated to this promising field.

References

- 1. Efficacy of buserelin in advanced prostate cancer and comparison with historical controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intranasal buserelin in the treatment of advanced prostatic cancer: a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buserelin-depot in the treatment of prostate cancer - Kolesnikov - Cancer Urology [oncourology.abvpress.ru]

- 4. Buserelin in the treatment of prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Process for the Preparation of Buserelin (2019) | Kim Jae Il [scispace.com]

Storing and Handling H-Ser(Bzl)-OH: A Comprehensive Laboratory Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the proper storage and handling procedures for H-Ser(Bzl)-OH (O-Benzyl-L-serine), a crucial serine derivative employed in peptide synthesis and other research applications. Adherence to these guidelines is essential to ensure the compound's integrity, maximize experimental success, and maintain a safe laboratory environment.

Core Properties and Specifications

This compound is a white to off-white solid, recognized for its role as a protected amino acid building block in solid-phase peptide synthesis (SPPS).[1] The benzyl group serves as a stable protecting group for the serine hydroxyl side chain, preventing unwanted side reactions during peptide coupling.

| Property | Value |

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.22 g/mol |

| CAS Number | 4726-96-9 |

| Appearance | White to off-white solid |

Storage Conditions for Optimal Stability

Proper storage of this compound is critical to prevent degradation and maintain its purity over time. The recommended storage conditions vary depending on whether the compound is in solid form or dissolved in a solvent.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Recommended Duration |

| Powder | -20°C | 3 years[2][3][4] |

| 4°C | 2 years[2][3][4] | |

| Room Temperature | Also cited, but for shorter periods[5][6][7] | |

| In Solvent | -80°C | 6 months[2][3][4] |

| -20°C | 1 month[2][3][4] |

To prevent product inactivation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions before storage.[2][3][4]

Solubility and Solution Preparation

Understanding the solubility of this compound is key to preparing accurate stock solutions for experimental use.

Table 2: Solubility of this compound

| Solvent | Concentration | Notes |

| Water (H2O) | 2 mg/mL (10.24 mM) | Requires ultrasonic treatment for dissolution[2][3][4] |

Experimental Protocol: Preparation of an Aqueous Stock Solution

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

-

Solvent Addition: Transfer the powder to a sterile conical tube or volumetric flask. Add the calculated volume of sterile, purified water to achieve the target concentration.

-

Dissolution: Tightly cap the container and place it in an ultrasonic water bath. Sonicate the mixture until the solid is completely dissolved. Visual inspection should confirm the absence of any particulate matter.

-